N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide, also known as PEPB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.
Scientific Research Applications
Anti-Cancer Activity
Compounds structurally related to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide have shown promise in anti-cancer research. For example, novel fluoro-substituted benzo[b]pyran derivatives, closely related in structural motif and synthetic pathway to the target compound, have been tested against human cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). This research indicates the potential of fluorine-substituted compounds in therapeutic applications against cancer.
Antimicrobial and Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogs have been designed and synthesized, demonstrating inhibitory activity against Mycobacterium tuberculosis GyrB ATPase, with promising compounds showing activity in vitro against Mycobacterium smegmatis and non-cytotoxicity at significant concentrations (Jeankumar et al., 2013). This research highlights the potential of thiazole-based compounds in addressing antimicrobial resistance and tuberculosis treatment.
Antiviral Activity
Research on fluoromethyl, difluoromethyl, and trifluoromethyl analogs of pyrazosulfuron-ethyl as herbicides indicates the versatility of fluoro-substituted compounds in various biological activities, including potential antiviral properties (Morimoto et al., 1990). While the primary focus of this study was on herbicidal activity, the modification of pyrazole derivatives with fluorine atoms suggests a broader applicability in designing compounds with antiviral effects.
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-2-3-8-15(23)22(12-11-21-10-5-9-19-21)17-20-16-13(18)6-4-7-14(16)24-17/h4-7,9-10H,2-3,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGZDFTVAZGEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CCN1C=CC=N1)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide |
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